molecular formula C15H12N2O B187313 N-(4-cyanophenyl)-2-phenylacetamide CAS No. 89246-38-8

N-(4-cyanophenyl)-2-phenylacetamide

Cat. No.: B187313
CAS No.: 89246-38-8
M. Wt: 236.27 g/mol
InChI Key: JNHXEOULFHSWMY-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring a para-cyano group on the phenyl ring of the acetamide moiety. The 4-cyano substituent is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity compared to other substituted 2-phenylacetamides.

Properties

CAS No.

89246-38-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

JNHXEOULFHSWMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Alkylation Reactivity

Substituents on the phenyl ring of 2-phenylacetamides dictate their reactivity in alkylation reactions. Key analogs and their behaviors are summarized below:

Compound (Abbrev.) Substituent Electronic Effect Reaction Conditions Main Product(s) N/O Ratio Mechanism Reference
NPA 4-Nitro Strong EWG KOH, PTC, toluene, 60–80°C N-, O-, C-alkyl 1.16–9.30 Interfacial
CPA 4-Chloro Moderate EWG KOH, PTC, toluene N-, O-alkyl Higher Interfacial
MPA 4-Methyl Weak EDG KOH, solid-liquid, 80°C N-alkyl N/A Extraction
MetPA 4-Methoxy Strong EDG KOH, PTC, toluene N-alkyl N/A Extraction
Target Compound* 4-Cyano Strong EWG Hypothetical: Similar to NPA Predominantly O-alkyl N/A Likely Interfacial Inferred

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., nitro, cyano) reduce nucleophilicity at the nitrogen atom, promoting competitive O-alkylation. For NPA, the N/O ratio ranges from 1.16 to 9.30, indicating substantial O-product formation . The 4-cyano analog is expected to exhibit even greater O-selectivity due to its stronger EWG nature.
  • Electron-Donating Groups (EDGs) : Methyl and methoxy substituents enhance nitrogen nucleophilicity, favoring exclusive N-alkylation via the extraction mechanism .
  • Reaction Mechanism : Interfacial mechanisms dominate for EWGs (NPA, CPA), while EDGs (MPA, MetPA) follow extraction pathways .

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